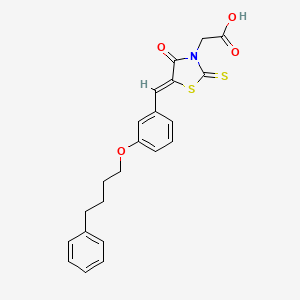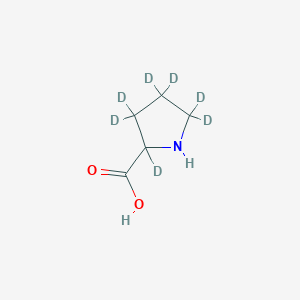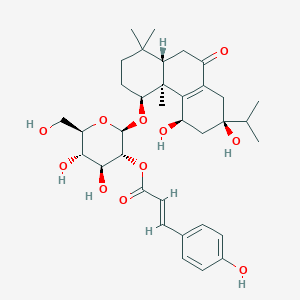
CDK8-IN-11 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
CDK8-IN-11 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
CDK8-IN-11 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK8 and its effects on various signaling pathways.
Biology: Employed in cell-based assays to investigate the role of CDK8 in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of colon cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK8
作用机制
The mechanism of action of CDK8-IN-11 (hydrochloride) involves the inhibition of CDK8, a key regulator of transcription. CDK8 is part of the Mediator complex and regulates gene expression by phosphorylating transcription factors. By inhibiting CDK8, CDK8-IN-11 (hydrochloride) disrupts the WNT/β-catenin signaling pathway, leading to the suppression of β-catenin-mediated transcription and the inhibition of tumor growth .
相似化合物的比较
CDK8-IN-11 (hydrochloride) is unique due to its high selectivity and potency as a CDK8 inhibitor. Similar compounds include:
Senexin B: Another CDK8/19 inhibitor used in research.
CDK8-IN-1: A related compound with similar inhibitory effects on CDK8.
CDK8-IN-2: Another selective inhibitor of CDK8 with comparable properties
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications in research and therapy.
属性
分子式 |
C19H16ClF3N4O2 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC 名称 |
1-[4-(6-aminopyridin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H |
InChI 键 |
QYWOEWODLVLYJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


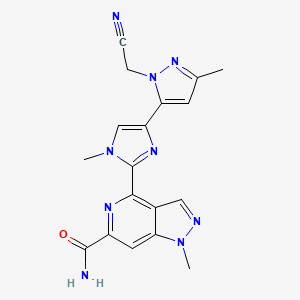
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
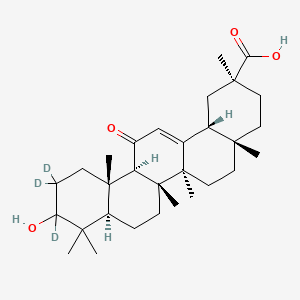
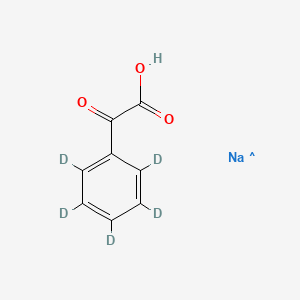
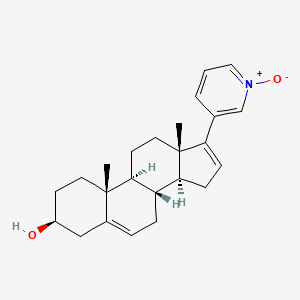
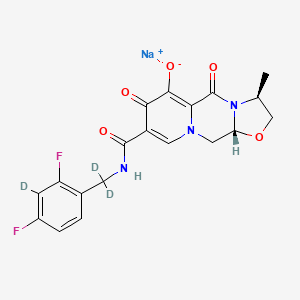
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


